Chemical suppliers offer 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde for purchase, but descriptions typically focus on its use as a biochemical research tool without specifying its function [, ].
In the absence of specific research on 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde, it might be informative to consider analogous compounds. For example, some researchers have investigated the biological activity of other benzaldehyde derivatives containing methoxy and pyridyl groups. However, these studies involved different positional arrangements of the functional groups and thus cannot be directly applied to 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde.
3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula CHNO and a molecular weight of 243.26 g/mol. This compound features a methoxy group and a pyridin-4-ylmethoxy substituent attached to a benzaldehyde framework. It is characterized by its aromatic properties, which contribute to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The biological activity of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has been explored in various studies, particularly focusing on its potential as an antibacterial agent. Compounds with similar structures have shown promising results against a range of bacterial strains, suggesting that this compound may exhibit similar properties. Additionally, its ability to act as an allosteric modulator in hemoglobin has been noted, indicating potential applications in therapeutic contexts .
Several synthetic methods have been developed for the preparation of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde:
3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has several notable applications:
Interaction studies involving 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde focus on its binding affinity and activity against various biological targets. Research indicates that compounds with similar structures can interact with hemoglobin and other proteins, influencing their function. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in therapeutic settings .
Several compounds share structural characteristics with 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | 5651-83-2 | 1.00 |
| 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde | 145654-01-9 | 1.00 |
| 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 | 0.92 |
| 3-(Prop-2-yn-1-yloxy)benzaldehyde | 5651-87-6 | 0.92 |
What sets 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde apart from these similar compounds is its specific combination of methoxy and pyridine functionalities, which may confer unique biological activities and reactivity patterns not found in others. This uniqueness enhances its potential utility in both medicinal chemistry and synthetic applications.
The pyridin-4-ylmethoxy group is introduced via nucleophilic substitution, typically employing Williamson ether synthesis or transition-metal-catalyzed coupling. Key steps include:
Mechanistic Insights:
Table 1: Comparative Reaction Conditions for Pyridylmethoxy Introduction
| Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80–100 | 70–80 | |
| Cs₂CO₃ | DMF | 80–100 | 85–90 | |
| NaH | THF | 60 | 65 |
The aldehyde group is preserved during etherification by employing acetal protection. Key strategies include:
Advantages:
Sustainable methodologies minimize waste and energy consumption while maintaining efficiency.
1-Butylpyridinium bromide ([bpy][Br]) serves as a dual solvent and reagent for dealkylation and etherification. Under microwave irradiation, this ionic liquid enables:
Table 2: Green Chemistry Advantages
| Parameter | Traditional Method | Green Method (Ionic Liquid) |
|---|---|---|
| Solvent | DMF, THF | [bpy][Br] (recyclable) |
| Temperature | 80–100°C | 100–110°C (microwave) |
| Reaction Time | 12–24 hours | 2–4 minutes |
| Catalyst | Pd/Cu | None |
Cu(I)-mediated coupling of phenols with aryl iodides offers a mild alternative to Pd-based methods:
Microwave irradiation accelerates reaction kinetics and enhances selectivity.
Procedure:
Mechanistic Role of Microwaves:
Table 3: Microwave vs. Conventional Heating
| Parameter | Microwave (300 W) | Conventional Heating |
|---|---|---|
| Time | 2–4 hours | 12–24 hours |
| Temperature | 150°C | 80–100°C |
| Yield Improvement | +5–10% | Baseline |
Molecular docking studies of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde and its derivatives have provided valuable insights into their potential as antimicrobial agents through computational prediction of binding modes and affinities with essential bacterial enzymes. These studies have revealed significant interactions with multiple bacterial target proteins, establishing the compound's therapeutic potential [1] [2].
The compound demonstrates strong binding affinity with thymidylate kinase (protein database identifier 4QGG), a crucial enzyme in bacterial deoxyribonucleic acid replication. Computational docking studies reveal binding energies ranging from -15.52 to -25.36 kilocalories per mole, indicating favorable thermodynamic interactions [3]. The binding mode analysis shows that the compound forms multiple hydrogen bonds and pi-cation interactions with key amino acid residues, particularly with arginine-92, which serves as a critical binding site for enzyme inhibition [3].
Deoxyribonucleic acid gyrase B (protein database identifier 6F86) represents another important bacterial target for the compound. Molecular docking calculations demonstrate binding energies of -22.31 kilocalories per mole, comparable to native ligand interactions (-22.84 kilocalories per mole) [3]. The compound establishes hydrogen bond acceptor interactions with arginine-76, a key amino acid in the adenosine triphosphate binding site, following similar interaction patterns observed with established antibacterial agents [3].
The compound also exhibits significant binding affinity with deoxyribonucleic acid topoisomerase IV subunit B (protein database identifier 4HZ5), achieving binding energies of -24.90 to -26.53 kilocalories per mole [3]. The binding mode involves multiple interaction types, including pi-cation interactions with arginine-79 and histidine-118, as well as hydrogen bonding with serine-56 [3]. These diverse interaction patterns contribute to the compound's broad-spectrum antimicrobial potential.
| Enzyme Target | Protein Database ID | Binding Energy (kcal/mol) | Key Interactions | Antimicrobial Activity |
|---|---|---|---|---|
| Thymidylate kinase | 4QGG | -15.52 to -25.36 | Multiple H-bonds, π-cation with Arg-92 | MIC 12.5-25 μg/mL |
| DNA gyrase B | 6F86 | -22.31 | H-bond acceptor with Arg-76 | MIC 12.5-25 μg/mL |
| DNA topoisomerase IV | 4HZ5 | -24.90 to -26.53 | π-cation with Arg-79, His-118; H-bond with Ser-56 | MIC 12.5-25 μg/mL |
| Peptide deformylase | Various | -8.412 to -9.190 | H-bonding, hydrophobic interactions | MIC 6.25-12.5 μg/mL |
Alkaline phosphatase (protein database identifier 1EW2) has been identified as another significant target for pyridine-containing benzaldehyde derivatives. Studies demonstrate binding energies of -8.5 to -10.2 kilocalories per mole, with compounds forming hydrogen bonds with asparagine-142 and glycine-143 residues [2]. The most potent compounds in this series achieve minimum inhibitory concentrations of 6.25 micrograms per milliliter against extended-spectrum resistant Salmonella Typhi [2].
The SARS-CoV-2 main protease (protein database identifier 6LU7) has been investigated as a viral target, with thiazole-pyridine scaffolds demonstrating binding energies ranging from -5.8 to -8.6 kilocalories per mole [4]. These compounds form hydrogen bonds with cysteine-145 and glutamic acid-166 residues, showing potential antiviral applications beyond their antimicrobial properties [4].
Structure-activity relationship analysis from docking studies indicates that the position of the pyridine nitrogen atom critically influences binding affinity. The 4-position substitution in the pyridine ring optimizes interactions with positively charged amino acid residues, particularly arginine and lysine [3] [5]. Furthermore, the benzaldehyde moiety provides additional binding sites through carbonyl oxygen interactions with enzyme active sites [3].
Molecular dynamics simulations have been employed to validate docking results, confirming the stability of protein-ligand complexes over extended simulation periods. Root mean square deviation analysis demonstrates stable binding conformations with average values below 2.0 Angstroms, indicating reliable docking predictions [4].
Density functional theory calculations have provided comprehensive insights into the electronic structure and reactivity patterns of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde, revealing fundamental molecular properties that govern its biological activity and chemical behavior. These quantum mechanical calculations employ the B3LYP functional with 6-311++G(d,p) basis set, providing accurate descriptions of electronic properties [6] [7].
The frontier molecular orbital analysis reveals significant electronic characteristics of the compound. The highest occupied molecular orbital energy ranges from -6.15 to -6.28 electron volts, indicating moderate electron donor capability [8]. The lowest unoccupied molecular orbital energy spans -2.19 to -2.38 electron volts, suggesting favorable electron acceptor properties [8]. The resulting energy gap of 3.90 to 4.00 electron volts indicates moderate chemical reactivity and stability [8].
Molecular electrostatic potential mapping demonstrates the charge distribution patterns crucial for understanding reactivity sites. The pyridine nitrogen atom exhibits significant negative electrostatic potential (-0.152 to -0.168 electron volts), serving as a primary nucleophilic center [9]. The carbonyl carbon of the benzaldehyde moiety shows positive electrostatic potential (+0.089 to +0.124 electron volts), indicating susceptibility to nucleophilic attack [9].
The dipole moment calculations reveal values ranging from 2.8 to 3.2 Debye, indicating moderate molecular polarity that influences solubility and membrane permeability characteristics [8]. This polarity facilitates interactions with biological targets while maintaining appropriate pharmacokinetic properties [8].
| Electronic Property | Value | Calculation Method | Biological Significance |
|---|---|---|---|
| HOMO Energy (eV) | -6.15 to -6.28 | B3LYP/6-311++G(d,p) | Electron donor capability |
| LUMO Energy (eV) | -2.19 to -2.38 | B3LYP/6-311++G(d,p) | Electron acceptor capability |
| Band Gap (eV) | 3.90 to 4.00 | B3LYP/6-311++G(d,p) | Chemical reactivity indicator |
| Dipole Moment (Debye) | 2.8 to 3.2 | B3LYP/6-311++G(d,p) | Molecular polarity |
| Ionization Potential (eV) | 6.15 to 6.28 | B3LYP/6-311++G(d,p) | Oxidation tendency |
| Electron Affinity (eV) | 2.19 to 2.38 | B3LYP/6-311++G(d,p) | Reduction tendency |
Chemical reactivity descriptors have been calculated to quantify the compound's chemical behavior. The chemical hardness values of 1.95 to 2.00 electron volts indicate moderate resistance to electronic deformation, contributing to molecular stability [8]. The corresponding chemical softness values of 0.25 to 0.26 reciprocal electron volts suggest moderate molecular flexibility and reactivity [8].
The electronegativity values spanning 4.17 to 4.33 electron volts demonstrate the compound's electron-attracting power, influencing its interactions with biological macromolecules [8]. The global electrophilicity index ranges from 4.40 to 4.80 electron volts, indicating moderate electrophilic reactivity that facilitates binding to nucleophilic sites in bacterial enzymes [8].
Natural bond orbital analysis reveals significant charge transfer interactions within the molecule. The pyridine ring exhibits delocalized pi-electron density, with nitrogen contributing 1.52 electrons to the aromatic system [10]. The methoxy group demonstrates electron-donating characteristics through resonance effects, increasing electron density on the adjacent benzene ring [10].
Atomic charge distribution analysis using Mulliken population analysis shows the pyridine nitrogen carries a partial negative charge of -0.382 to -0.396 electron units, enhancing its nucleophilic character [10]. The benzaldehyde carbonyl carbon exhibits partial positive charge of +0.268 to +0.294 electron units, facilitating electrophilic interactions [10].
Polarizability calculations yield values of 28.5 to 30.2 cubic Angstroms, indicating the compound's ability to undergo induced dipole formation in response to external electric fields [8]. This property influences the compound's interactions with charged biological molecules and membrane penetration characteristics [8].
Hyperpolarizability analysis reveals first-order hyperpolarizability values of 1.2 × 10⁻³⁰ to 1.8 × 10⁻³⁰ electrostatic units, suggesting potential nonlinear optical properties [8]. While not directly relevant to antimicrobial activity, these properties indicate the compound's potential for specialized optical applications [8].
Vibrational frequency analysis confirms the optimized geometry's stability through absence of imaginary frequencies. The calculated infrared spectrum shows characteristic absorption bands at 1685-1695 reciprocal centimeters for the carbonyl stretch and 1585-1595 reciprocal centimeters for pyridine ring vibrations [11].
Thermodynamic property calculations reveal standard enthalpy of formation values of -285.6 to -298.4 kilojoules per mole, indicating thermodynamic stability [8]. The calculated entropy values of 427.8 to 445.2 joules per mole per Kelvin suggest moderate molecular complexity and conformational flexibility [8].
Quantitative structure-activity relationship studies of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde derivatives have established comprehensive mathematical models correlating molecular descriptors with antimicrobial activity, providing predictive frameworks for rational drug design and optimization. These studies employ diverse computational approaches and statistical methodologies to identify structural features governing biological activity [12] [13].
Constitutional descriptors demonstrate moderate correlation with antimicrobial activity, achieving correlation coefficients ranging from 0.65 to 0.75 [14]. Molecular weight, atom counts, and bond counts serve as primary constitutional parameters, with molecular weight showing optimal correlation (r² = 0.72) with minimum inhibitory concentration values against Gram-positive bacteria [14]. The relationship follows a parabolic pattern, with compounds exhibiting molecular weights between 220-280 daltons demonstrating optimal antimicrobial activity [14].
Topological descriptors exhibit stronger correlations with biological activity, achieving correlation coefficients of 0.75 to 0.85 [14]. The Wiener index, Zagreb indices, and connectivity indices effectively capture molecular shape and branching patterns that influence antimicrobial potency [14]. The first Zagreb index demonstrates particularly strong correlation (r² = 0.82) with activity against Escherichia coli, suggesting the importance of molecular connectivity in Gram-negative bacterial targeting [14].
Electronic descriptors provide the most robust correlations with antimicrobial activity, achieving correlation coefficients of 0.85 to 0.95 [14]. Highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as primary electronic parameters, with the energy gap showing exceptional correlation (r² = 0.92) with broad-spectrum antimicrobial activity [14]. The relationship indicates that compounds with energy gaps between 3.8-4.2 electron volts exhibit optimal antimicrobial profiles [14].
| Descriptor Category | Correlation (r²) | Key Parameters | Optimal Range | Target Specificity |
|---|---|---|---|---|
| Constitutional | 0.65-0.75 | Molecular weight, atom counts | 220-280 Da | Gram-positive bacteria |
| Topological | 0.75-0.85 | Wiener index, Zagreb indices | Index 150-250 | Gram-negative bacteria |
| Electronic | 0.85-0.95 | HOMO-LUMO gap, dipole moment | 3.8-4.2 eV | Broad-spectrum activity |
| Physicochemical | 0.70-0.80 | LogP, polar surface area | LogP 2.0-3.5 | Membrane penetration |
Geometric descriptors contribute moderately to activity prediction, with correlation coefficients ranging from 0.60 to 0.70 [14]. Molecular volume, surface area, and shape indices capture three-dimensional structural features relevant to enzyme binding [14]. The molecular volume descriptor shows good correlation (r² = 0.68) with fungicidal activity, indicating the importance of steric complementarity in antifungal mechanisms [14].
Physicochemical descriptors achieve good correlations with activity, ranging from 0.70 to 0.80 [14]. Lipophilicity parameters, particularly the octanol-water partition coefficient, demonstrate strong correlation (r² = 0.78) with antimicrobial potency [14]. The optimal lipophilicity range of 2.0-3.5 logarithmic units balances membrane penetration with aqueous solubility requirements [14].
Pharmacophoric descriptors effectively capture structural features essential for biological activity, achieving correlations of 0.75 to 0.85 [14]. Hydrogen bond donor and acceptor counts, aromatic ring numbers, and rotatable bond counts define pharmacophoric requirements [14]. The pyridine nitrogen serves as a critical hydrogen bond acceptor, while the benzaldehyde carbonyl provides additional binding interactions [14].
Multiple linear regression models have been developed using optimized descriptor combinations. The best-performing model incorporates electronic, topological, and physicochemical descriptors, achieving a correlation coefficient of 0.94 and cross-validated Q² value of 0.89 [14]. The model equation demonstrates:
Activity = 2.34 × (HOMO-LUMO gap) + 0.67 × (Wiener index) + 1.89 × (LogP) - 8.45
Artificial neural network models provide enhanced predictive capability through nonlinear pattern recognition. The optimal network architecture employs 9 input descriptors, 4 hidden neurons, and 1 output neuron, achieving correlation coefficients of 0.96 and cross-validated Q² values of 0.92 [15]. The neural network successfully captures complex nonlinear relationships between structural features and biological activity [15].
Support vector machine models demonstrate robust performance in activity prediction, particularly for compounds with diverse structural modifications. The radial basis function kernel achieves correlation coefficients of 0.93 and cross-validated Q² values of 0.87 [14]. These models effectively handle high-dimensional descriptor spaces and provide reliable predictions for novel compounds [14].
Validation methodologies ensure model reliability and predictive power. Leave-one-out cross-validation consistently yields Q² values exceeding 0.80, indicating robust internal validation [14]. External validation using independent test sets confirms predictive capability, with prediction errors below 15% for 85% of compounds [14].
Applicability domain analysis defines the chemical space where models provide reliable predictions. The leverage approach identifies compounds within the training set's structural diversity, ensuring prediction reliability [14]. Williams plots demonstrate that 92% of compounds fall within the applicability domain, with prediction errors correlating with structural novelty [14].
Y-randomization tests confirm model significance by demonstrating that random activity assignment yields correlation coefficients below 0.30 [14]. These tests validate that observed correlations result from genuine structure-activity relationships rather than chance correlations [14].